
(E)-2-(Trifluoromethyl)vinyl benzyl ether
Descripción general
Descripción
“(E)-2-(Trifluoromethyl)vinyl benzyl ether” is a compound that contains a trifluoromethyl group, a vinyl group, and a benzyl ether group. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to modify the physical properties of compounds . The vinyl group is a type of alkene that consists of two carbon atoms double-bonded to each other. The benzyl ether group is a type of ether that consists of a benzene ring attached to an ether group.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzyl group attached to an ether oxygen, which is then attached to a vinyl group with a trifluoromethyl substituent. The exact structure and conformation would depend on the specific conditions and environment .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl, vinyl, and benzyl ether groups. The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The vinyl group could potentially undergo addition reactions typical of alkenes. The benzyl ether group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the polarity and lipophilicity of compounds . The exact properties would depend on the specific structure and environment .Mecanismo De Acción
The mechanism of action of TFBVE is similar to that of other vinyl ethers. It undergoes an SN2 reaction with an alkoxide ion to produce a new ether. This reaction is typically catalyzed by a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is reversible, and the product can be recovered by distillation.
Biochemical and Physiological Effects
TFBVE is generally considered to be non-toxic and non-irritating to the skin and eyes. It has been used in a variety of laboratory and industrial applications without any reported adverse effects. However, it is important to note that TFBVE is volatile and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using TFBVE in laboratory experiments are its non-toxicity, low volatility, low reactivity, and high solubility. These properties make it an ideal reagent for many applications. However, it is important to note that TFBVE is a volatile compound and should be handled with care. In addition, it is important to use appropriate safety equipment when handling TFBVE, as it is flammable.
Direcciones Futuras
The future of TFBVE is bright. Its unique properties make it an ideal reagent for many applications, and its use is likely to increase in the coming years. Possible future directions for TFBVE include its use in the synthesis of new pharmaceuticals, agrochemicals, and biodegradable polymers. In addition, its use in the synthesis of nanomaterials, such as carbon nanotubes and nanowires, is likely to increase. Finally, TFBVE could be used in the synthesis of new materials, such as polymers, dyes, and surfactants.
Aplicaciones Científicas De Investigación
TFBVE has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biodegradable polymers. It has also been used in the synthesis of other compounds, such as polymers, dyes, and surfactants. In addition, TFBVE has been used in the synthesis of nanomaterials, such as carbon nanotubes and nanowires.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar safety documentation for specific information .
Propiedades
IUPAC Name |
[(E)-3,3,3-trifluoroprop-1-enoxy]methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPAEZXUOGRKIL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/C=C/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



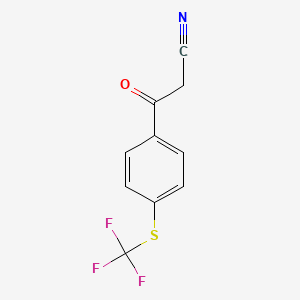


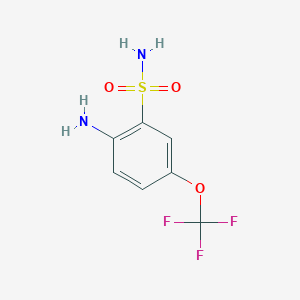

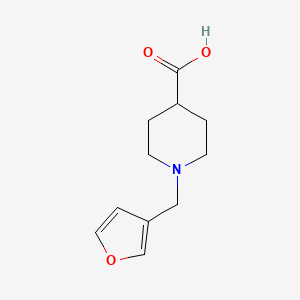
![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)

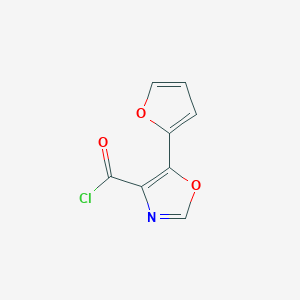

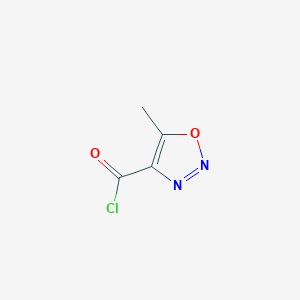
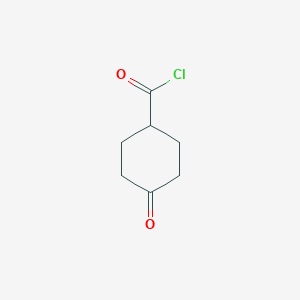
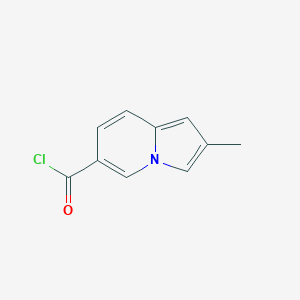
![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)